Reactivity Advantage over the Carboxylic Acid
As an acyl chloride, 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride provides a significantly more electrophilic carbonyl carbon compared to its parent carboxylic acid (CAS 423769-75-9). This translates to a quantitative reactivity advantage: while the carboxylic acid requires activation reagents (e.g., HATU, DCC) and often extended reaction times (12-24 h) for amide bond formation, the corresponding acid chloride undergoes rapid, high-yield amidation with amines under mild, base-mediated conditions (0°C to room temperature, 1-4 h) [1]. This difference is crucial for synthesizing structurally complex kinase inhibitors where competing side reactions or epimerization must be avoided [2].
| Evidence Dimension | Reactivity in Amide Bond Formation |
|---|---|
| Target Compound Data | Typical reaction time: 1-4 hours at 0-25°C; no separate activation step required . |
| Comparator Or Baseline | 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: requires coupling reagent (e.g., HATU), typical reaction time 12-24 h at RT [1]. |
| Quantified Difference | Reduced reaction time (up to ~90% time savings) and elimination of a separate pre-activation step. |
| Conditions | Solution-phase synthesis, acylation of primary amines in aprotic solvent (e.g., DCM, THF) with a tertiary amine base. |
Why This Matters
This reactivity difference is paramount for procurement decisions in drug discovery programs, as it directly impacts synthetic throughput and the feasibility of generating compound libraries for SAR studies.
- [1] El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev. 2011, 111, 11, 6557–6602. View Source
- [2] Fancelli, D.; et al. 1H-Thieno[2,3-c]Pyrazole Compounds Useful as Kinase Inhibitors. U.S. Patent Application Publication No. 2009/0149457 A1. View Source
